![molecular formula C18H18FN3OS B3003312 N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide CAS No. 881814-87-5](/img/structure/B3003312.png)
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide
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Description
“N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide” is a chemical compound. It is also known as 1-(p-Fluorophenyl)piperazine . It has been used in the synthesis of N,N-disubstituted piperazine .
Molecular Structure Analysis
The molecular formula of “N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide” is C18H18FN3OS . The molecular weight is 343.418 Da . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound 1-(2-Fluorophenyl)piperazine include a refractive index of n20/D 1.556 (lit.), boiling point of 150 °C/3 mmHg (lit.), and density of 1.141 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Piperazine Derivatives
Piperazine and its derivatives are known for their wide range of biological and pharmaceutical activities. The compound can be used in the synthesis of various piperazine derivatives, which are employed in drugs like trimetazidine, ranolazine, and aripiprazole . These derivatives are crucial for developing new medications with potential therapeutic effects.
Anticancer Research
The structural motif of piperazine is often found in molecules with anticancer properties. N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide could be utilized in the synthesis of novel derivatives that are evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.
Development of Sedatives and Hypnotics
Piperazine derivatives are also explored for their sedative and hypnotic effects. The compound could be a precursor or a metabolite in the synthesis of drugs that aim to induce sleep or reduce anxiety .
Solid-Phase Synthesis Techniques
The compound can be used in solid-phase synthesis techniques, which are a part of combinatorial chemistry used to create large libraries of molecules for high-throughput screening . This is particularly useful in drug discovery processes.
Photocatalytic Synthesis
Innovative methods like photocatalytic synthesis can involve piperazine derivatives. These methods are environmentally friendly and can be used to create complex molecules with high precision .
Metabolite Analysis
As a major metabolite of certain drugs, the compound’s analysis is crucial in understanding the pharmacokinetics and metabolic pathways in drug development and testing .
properties
IUPAC Name |
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c19-15-8-4-5-9-16(15)21-10-12-22(13-11-21)18(24)20-17(23)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTZZDHJJURCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=S)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-fluorophenyl)piperazine-1-carbothioyl]benzamide |
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